N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine
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Overview
Description
N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine is a complex organic compound that features a benzothiazole moiety fused with a thienopyrimidine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . This is followed by the cyclization of the intermediate with appropriate reagents to form the thienopyrimidine structure . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in targeting tyrosine kinase receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. In the case of its anticancer activity, it acts as an inhibitor of tyrosine kinase receptors, which are often overexpressed in various cancers . This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its antibacterial properties.
2-Aminobenzothiazole: Exhibits a wide range of biological activities, including antifungal and anticancer.
Thieno[3,2-d]pyrimidine derivatives: Studied for their potential as anticancer agents.
Uniqueness
N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine is unique due to its dual benzothiazole and thienopyrimidine structure, which imparts a combination of biological activities. This makes it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
920520-03-2 |
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Molecular Formula |
C19H12N4S2 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H12N4S2/c1-2-7-16-14(6-1)23-19(25-16)12-4-3-5-13(10-12)22-18-17-15(8-9-24-17)20-11-21-18/h1-11H,(H,20,21,22) |
InChI Key |
KMOJBMHGVSKOIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC4=NC=NC5=C4SC=C5 |
Origin of Product |
United States |
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